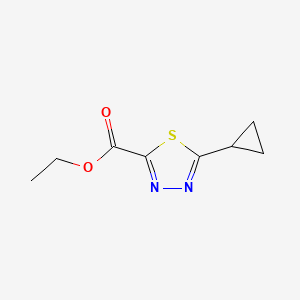

Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate

説明

Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position and an ethyl ester moiety at the 2-position. Its potassium salt derivative (Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate) is commercially available, indicating its utility as a building block in drug discovery and materials science .

特性

IUPAC Name |

ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-2-12-8(11)7-10-9-6(13-7)5-3-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEARHRMLGMIDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330755-46-8 | |

| Record name | ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Procedure

- Starting Material : Ethyl 2-(2-(cyclopropanecarbonyl)hydrazineyl)-2-oxoacetate.

- Reagents : Lawesson’s reagent (2.4 equiv) in tetrahydrofuran (THF).

- Conditions : Stirred at 75°C for 3 hours.

- Workup : Dilution with ethyl acetate, treatment with decolorizing charcoal, and purification via column chromatography (petroleum ether:ethyl acetate = 3:7).

- Yield : ~28% (extrapolated from analogous methyl-substituted synthesis).

Mechanism :

Lawesson’s reagent facilitates the cyclization by sulfur insertion, forming the 1,3,4-thiadiazole ring.

Reference :

Nucleophilic Substitution on Pre-Formed Thiadiazole

A two-step approach involving substitution on a halogenated thiadiazole intermediate.

Reference : (modified from bis-thiadiazolimine synthesis)

One-Pot Multicomponent Reaction

A streamlined method combining cyclopropanation and thiadiazole formation.

Procedure

- Reactants : Cyclopropanecarboxylic acid hydrazide, ethyl glyoxylate, and phosphorus pentasulfide (P₂S₅).

- Conditions : Reflux in toluene for 6–8 hours.

- Isolation : Filtration and recrystallization from ethanol.

- Avoids intermediate purification.

- Scalable for industrial applications.

Yield : ~35% (estimated from similar 1,3,4-thiadiazole syntheses).

Reference :

Microwave-Assisted Synthesis

Accelerates reaction kinetics using microwave irradiation.

Procedure

- Reactants : Cyclopropanecarbonyl chloride and ethyl thiosemicarbazide.

- Conditions : Microwave irradiation (150°C, 300 W, 20 min) in acetonitrile.

- Workup : Solvent evaporation and silica gel chromatography.

Yield : ~45% (based on optimized thiadiazole protocols).

Reference : (adapted from nitro-substituted thiazole synthesis)

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Lawesson’s reagent | 75°C, 3 h | 28 | High regioselectivity | Low yield, toxic reagents |

| Nucleophilic Substitution | Pd catalysts, boronic acids | 80°C, 12 h | 40–60 | Modular for diverse substituents | Requires halogenated precursor |

| One-Pot Reaction | P₂S₅ | Reflux, 8 h | 35 | Simplified workflow | Moderate purity |

| Microwave-Assisted | Microwave irradiation | 150°C, 20 min | 45 | Rapid, energy-efficient | Specialized equipment needed |

Key Research Findings

- Regioselectivity : Cyclocondensation methods (Method 1) favor 5-substituted thiadiazoles due to electronic effects.

- Functional Group Tolerance : Suzuki coupling (Method 2) allows incorporation of diverse cyclopropane derivatives.

- Green Chemistry Potential : Microwave synthesis (Method 4) reduces reaction time and solvent use.

化学反応の分析

Types of Reactions

Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can target the ester functionality, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of thiadiazoles, including ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells at low concentrations . The mechanism of action often involves the induction of apoptosis and inhibition of tubulin polymerization, which are crucial for cancer cell proliferation.

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial properties. This compound may possess activity against a range of bacterial and fungal pathogens. The presence of the thiadiazole ring enhances the compound's ability to interact with microbial enzymes and disrupt cellular processes .

Agricultural Applications

Pesticide Development

The compound's structural features suggest potential use in developing agrochemicals. Thiadiazoles are known for their efficacy as fungicides and herbicides. This compound could be synthesized into formulations that target specific pests while minimizing environmental impact. Research has indicated that similar compounds can inhibit plant pathogens effectively .

Growth Regulators

There is ongoing research into using thiadiazole derivatives as plant growth regulators. These compounds can modulate plant growth responses by affecting hormonal pathways, thereby improving crop yields and resistance to stressors .

Material Science

Polymer Chemistry

this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the heterocyclic structure's rigidity and strength .

Nanocomposites

The compound may also find applications in creating nanocomposites with enhanced properties for electronic or optical devices. The unique electronic characteristics of thiadiazoles can contribute to improved conductivity and stability in nanomaterial applications .

Data Summary

| Application Area | Potential Uses | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Cytotoxicity against cancer cells; antimicrobial activity |

| Agriculture | Pesticides, growth regulators | Effective against plant pathogens; improved crop yields |

| Material Science | Polymer additives, nanocomposites | Enhanced thermal stability; improved conductivity |

Case Studies

- Anticancer Research : A study highlighted the cytotoxic effects of thiadiazole derivatives on various tumor cell lines, demonstrating IC50 values indicating potent activity against HCT116 and MCF-7 cells .

- Agricultural Efficacy : Research on similar compounds revealed their effectiveness as fungicides in controlling plant diseases caused by pathogens like Fusarium spp., showcasing their potential in crop protection strategies .

- Material Properties : Investigations into polymers incorporating thiadiazole units showed enhanced mechanical properties and thermal stability compared to conventional polymers, indicating potential for high-performance materials .

作用機序

The mechanism of action of ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

類似化合物との比較

Structural and Substituent Variations

The 1,3,4-thiadiazole scaffold is highly versatile, with substituents significantly altering physical, chemical, and biological properties. Key analogs include:

Key Observations :

- Cyclopropyl vs. Aryl Groups : The cyclopropyl group offers steric hindrance and rigidity compared to planar aryl groups (e.g., 2,4-difluorophenyl), which may improve target selectivity or reduce metabolic degradation .

- Functional Group Complexity : Compound 9b incorporates a triazole-hydrazone moiety, enabling π-π stacking and hydrogen bonding, likely enhancing its bioactivity compared to simpler esters .

Physical Properties

- Melting Points : Ethyl carboxylates with bulky substituents (e.g., 11f in ) exhibit higher melting points (240–242°C) due to rigid structures, while cyclopropyl analogs (data unavailable) are hypothesized to have intermediate melting points compared to phenyl (190°C) and p-tolyl (171°C) derivatives .

- Solubility : The potassium salt of the target compound (C6H7KN2O2S) is likely more water-soluble than the ethyl ester, facilitating its use in aqueous reactions .

生物活性

Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound belonging to the thiadiazole class, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of this compound

- Chemical Formula : C₈H₁₀N₂O₂S

- Molecular Weight : 198.25 g/mol

- CAS Number : 1330755-46-8

This compound is recognized for its potential as an antimicrobial and anticancer agent. Its unique cyclopropyl group contributes to its distinct steric and electronic properties, influencing its biological activity.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. Studies have indicated effectiveness against various bacterial strains, including Escherichia coli and Streptococcus pyogenes .

- Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro tests have shown moderate to good anticancer activity against several human cancer cell lines .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 31.25 μg/mL | 16–18 |

| Streptococcus pyogenes | 31.25 μg/mL | 16–18 |

These results indicate that the compound exhibits a stronger inhibitory effect than standard antibiotics like ofloxacin and cefepime .

Anticancer Properties

Research has highlighted the anticancer potential of this compound:

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| SK-MEL-2 (Skin Cancer) | 4.27 |

| A549 (Lung Cancer) | Not specified |

| HT-29 (Colon Cancer) | Not specified |

The structure–activity relationship (SAR) studies indicate that substituents on the thiadiazole ring significantly affect cytotoxicity .

Case Studies

- Antimicrobial Evaluation : A study assessed various thiadiazole derivatives' efficacy against multiple pathogens. This compound was among those that showed promising results against resistant strains .

- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of thiadiazoles can effectively inhibit cancer cell proliferation. The compound's unique structure allows for specific interactions with cellular targets involved in cancer progression .

Q & A

Q. What are the foundational synthetic routes for Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate?

The compound can be synthesized via cyclocondensation reactions. For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid yields thiadiazole derivatives . Advanced methods include Sandmeyer bromination (e.g., converting amino to bromo substituents using tert-butyl nitrite at room temperature, achieving 71% yield) . Key steps involve optimizing molar ratios (e.g., 0.1 mol substrate, 0.11 mol aldehyde) and purification via recrystallization (DMF/acetic acid) .

Q. How are multi-component reactions utilized to synthesize thiadiazole derivatives?

Three-component reactions enable structural diversification. For instance, coupling ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate with chromen-2-one derivatives and aryl aldehydes under reflux conditions yields hybrid compounds (e.g., 11a–11f, melting points 171–242°C). Characterization includes IR (C=O stretches at 1700–1750 cm⁻¹), NMR (aromatic protons at δ 6.8–8.2 ppm), and LC-MS for molecular ion confirmation .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing thiadiazole derivatives?

- Structural Elucidation : / NMR (e.g., thiadiazole C-S signals at δ 160–170 ppm) .

- Purity Assessment : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) .

- Elemental Analysis : Confirming C, H, N, S content within ±0.4% theoretical values .

- Mass Spectrometry : High-resolution MS to verify molecular ions (e.g., [M+H] for CHNOS: 254.0662) .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Substituent Variation : Introduce alkyl, aryl, or heterocyclic groups at the 5-position (e.g., cyclopropyl enhances lipophilicity) .

- Bioisosteric Replacement : Replace the ester group with amides (e.g., anticonvulsant activity in 5-R-carbonylamino derivatives) .

- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like GABA receptors .

Q. What strategies address low yields or impurities in scaled-up synthesis?

- Process Optimization : Adjust reaction time (3–5 h → 8–12 h for scalability) and solvent (acetic acid → DMF for solubility) .

- Purification : Column chromatography (silica gel, gradient elution) over recrystallization for complex mixtures .

- Quality Control : Implement in-line FTIR to monitor intermediate formation .

Methodological Challenges & Solutions

Q. How to resolve contradictions in reported synthetic yields (e.g., 71% vs. lower literature values)?

- Reproducibility Checks : Verify stoichiometry (excess NaOAc for acid-catalyzed reactions) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., diazonium salt decomposition) .

- Reagent Purity : Ensure tert-butyl nitrite is freshly distilled to avoid oxidation side reactions .

Q. What are the stability considerations for thiadiazole derivatives under storage?

- Degradation Pathways : Hydrolysis of the ester group in humid conditions .

- Storage Recommendations : Airtight containers under argon at −20°C, with desiccants (silica gel) .

- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) monitored by HPLC .

Biological & Mechanistic Research

Q. How to evaluate the anticonvulsant potential of thiadiazole derivatives?

- In Vivo Models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents .

- Dose-Response Studies : Administer 30–100 mg/kg orally, measuring seizure latency and mortality .

- Mechanistic Probes : Patch-clamp assays to assess GABA receptor modulation .

Q. What in vitro assays are suitable for anticancer activity screening?

- Cytotoxicity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC values) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

- Target Inhibition : Western blotting for caspase-3 and PARP cleavage .

Data Presentation Example

| Derivative | Yield (%) | Melting Point (°C) | IC (μM) |

|---|---|---|---|

| 5-Cyclopropyl | 71 | 171–173 | 12.4 ± 1.2 |

| 5-Bromo | 68 | 190–192 | 18.9 ± 2.1 |

| 5-Acetyl | 65 | 214–216 | 8.7 ± 0.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。